

2-Hydroxy Atorvastatin Calcium Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy atorvastatin calcium salt

Cat. No.: B12348133

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Introduction

2-Hydroxy atorvastatin calcium salt is a primary active metabolite of atorvastatin, a highly effective synthetic lipid-lowering agent.[1] Atorvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3][4] The parent drug, atorvastatin, is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular disease.[5] The 2-hydroxy metabolite is formed in the liver via cytochrome P450 3A4 (CYP3A4) and contributes to the overall therapeutic effect of the drug.[1] This document provides an in-depth technical overview of **2-Hydroxy atorvastatin calcium salt**, covering its physicochemical properties, mechanism of action, analytical protocols, and characterization.

Physicochemical Properties

2-Hydroxy atorvastatin calcium salt is typically supplied as a solid or neat powder for research and development purposes.[2][6] Its key properties are summarized in the table below.

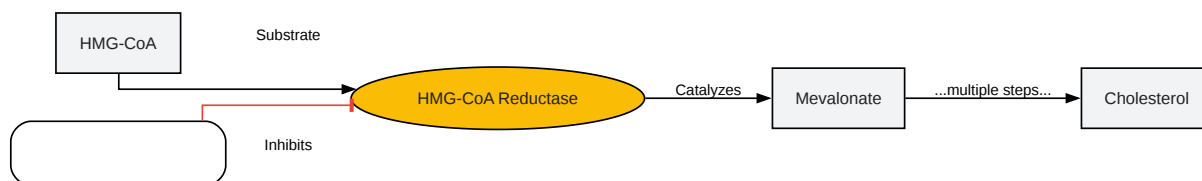
Property	Value	References
CAS Number	265989-46-6	[1] [2] [6] [7] [8]
Alternate Names	o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01	[1] [9]
Molecular Formula	$C_{33}H_{35}FN_2O_6 \cdot 1/2Ca$ (Monomer) or $C_{66}H_{68}CaF_2N_4O_{12}$ (Dimer)	[1] [2] [6] [7]
Molecular Weight	594.69 g/mol (Monomer) or 1187.35 g/mol (Dimer)	[2] [6] [7]
Appearance	Solid	[2]
Purity	>95% (by HPLC)	[6] [10] [11]
Solubility	Soluble in DMSO and Methanol	[1]
Storage Conditions	-80°C (up to 6 months), -20°C (up to 1 month). Store sealed, away from moisture and light.	[2]

Mechanism of Action

The primary mechanism of action of atorvastatin and its active metabolites, including 2-hydroxy atorvastatin, is the competitive inhibition of HMG-CoA reductase.[\[4\]](#)[\[5\]](#) This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[\[3\]](#)[\[12\]](#) The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[\[4\]](#)[\[12\]](#)

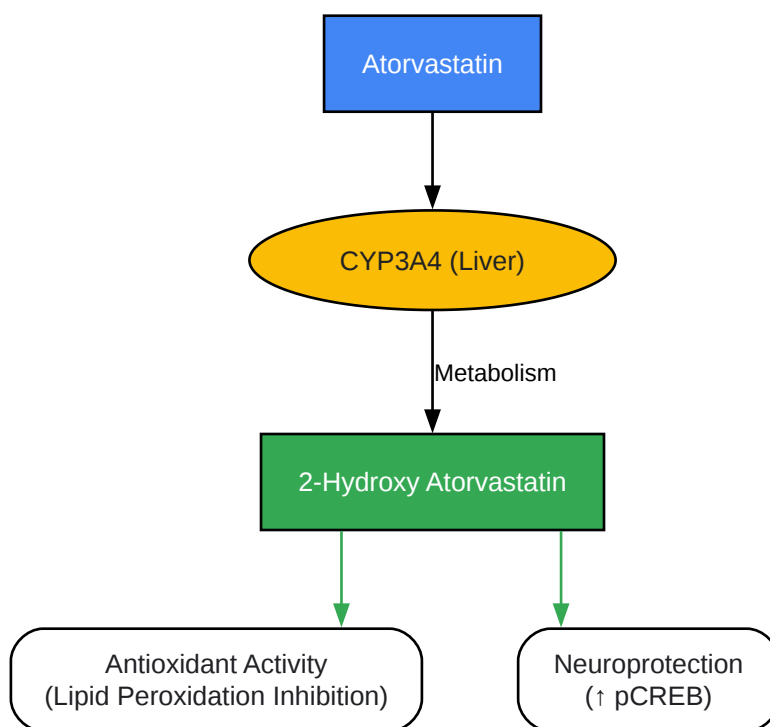
Beyond HMG-CoA reductase inhibition, 2-hydroxy atorvastatin exhibits distinct biological activities. It has been shown to inhibit lipid hydroperoxide formation and copper-induced oxidation of LDL in a concentration-dependent manner, indicating a direct antioxidant effect.[\[1\]](#)[\[8\]](#) Furthermore, it has demonstrated neuroprotective properties, reducing cell death in primary

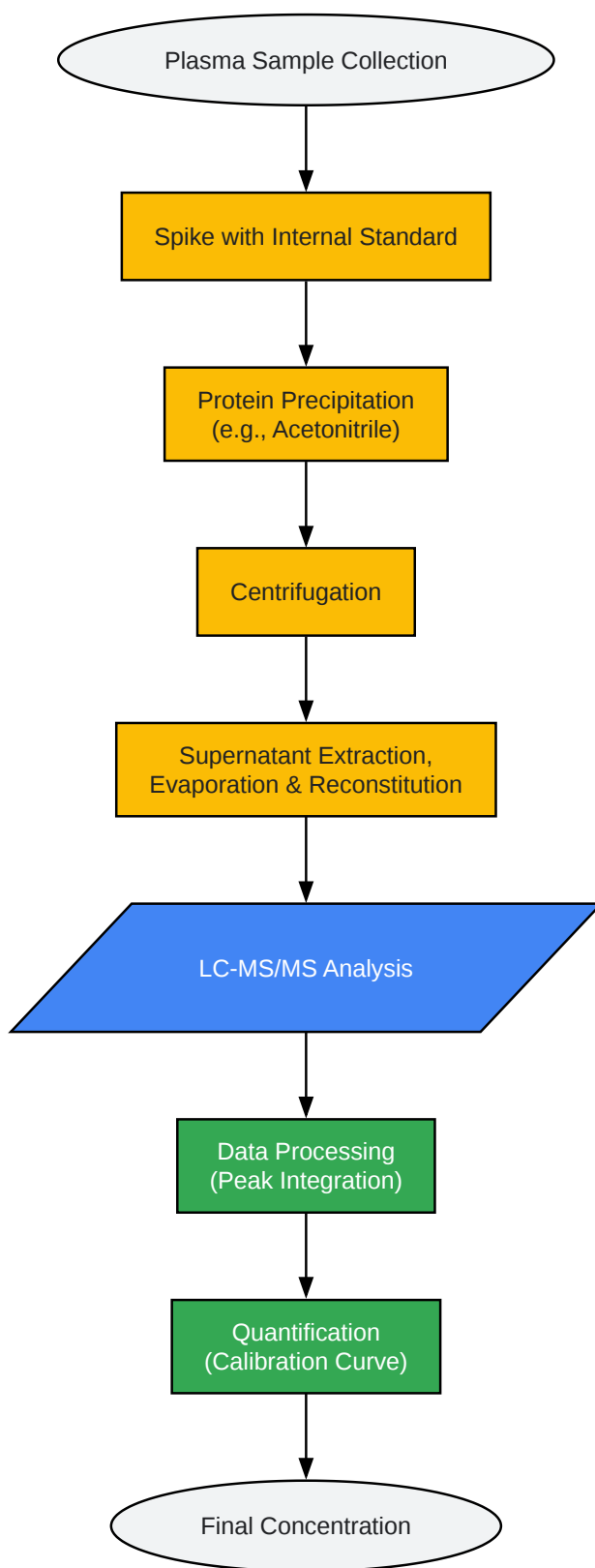
rat cortical neurons after oxygen-glucose deprivation and increasing the phosphorylation of cAMP-response-element-binding protein (pCREB) in GABAergic neurons.[1][8]



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Fig. 1: Inhibition of the HMG-CoA Reductase Pathway.





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